molecular formula C26H32F3N3O2S B095392 Oxaflumazine CAS No. 16498-21-8

Oxaflumazine

Cat. No.: B095392
CAS No.: 16498-21-8
M. Wt: 507.6 g/mol
InChI Key: GXCXYCOOYDMQOK-UHFFFAOYSA-N
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Description

Oxaflumazine is a phenothiazine derivative with the chemical name 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine. It is known for its antipsychotic properties and has been used in the treatment of various psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxaflumazine involves multiple steps, starting with the reaction of phenothiazine with trifluoromethyl groupsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Oxaflumazine undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the phenothiazine core, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Oxaflumazine has been extensively studied for its applications in various fields:

Mechanism of Action

Oxaflumazine exerts its effects by interacting with dopamine receptors in the brain, particularly the D2 receptor. It acts as an antagonist, blocking the action of dopamine and thereby reducing psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Oxaflumazine is unique due to its specific chemical structure, which includes a trifluoromethyl group and a dioxane moiety. These structural features contribute to its distinct pharmacological profile and therapeutic effects, differentiating it from other phenothiazine derivatives .

Properties

IUPAC Name

10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCXYCOOYDMQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167829
Record name Oxaflumazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-21-8
Record name 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16498-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaflumazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaflumazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAFLUMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME957NZRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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